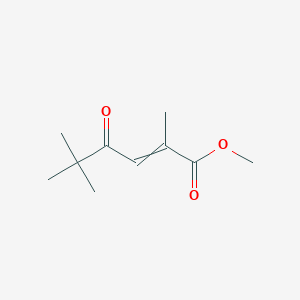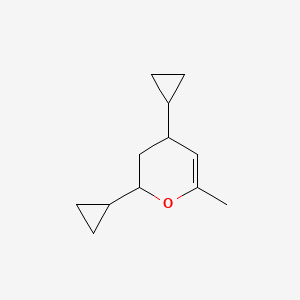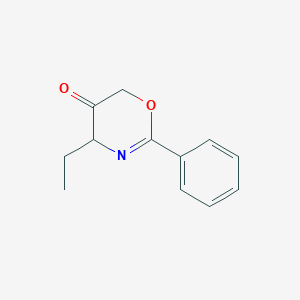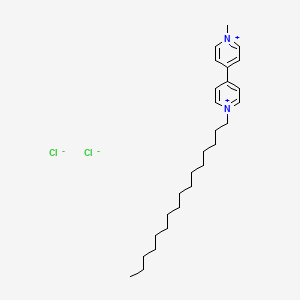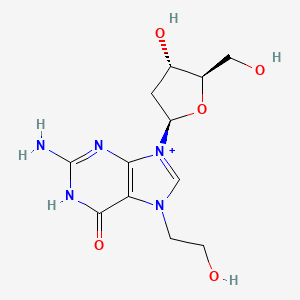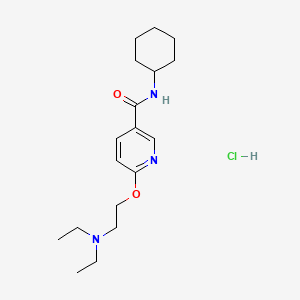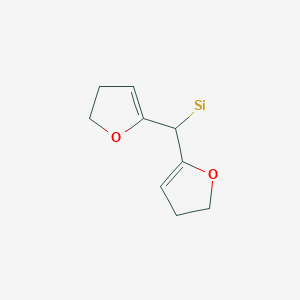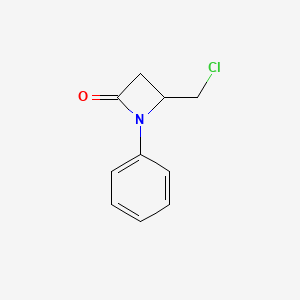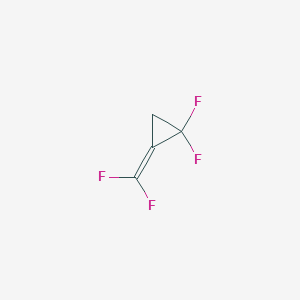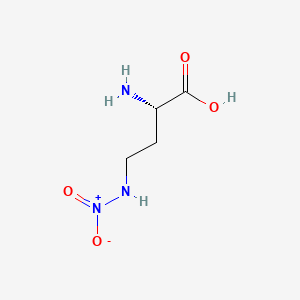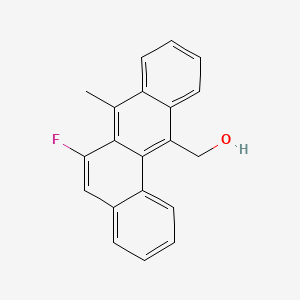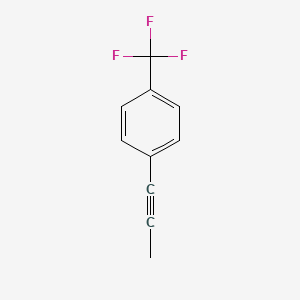![molecular formula C8H16N2O4 B14435347 4-[Tert-butyl(nitroso)amino]-3-hydroxybutanoic acid CAS No. 77382-82-2](/img/structure/B14435347.png)
4-[Tert-butyl(nitroso)amino]-3-hydroxybutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[Tert-butyl(nitroso)amino]-3-hydroxybutanoic acid is a chemical compound with the molecular formula C8H16N2O3 It is known for its unique structure, which includes a tert-butyl group, a nitroso group, and a hydroxybutanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[tert-butyl(nitroso)amino]-3-hydroxybutanoic acid typically involves the nitrosation of secondary amines. One efficient method uses tert-butyl nitrite (TBN) as the nitrosating agent under solvent-free conditions. This method is advantageous due to its broad substrate scope, metal and acid-free conditions, and excellent yields . Another approach involves the use of the [NO+·Crown·H(NO3)2-] complex, which acts as a source of nitrosonium ions (NO+) under mild and homogeneous conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as solvent-free conditions and the use of recyclable reagents, are likely to be employed to ensure efficient and environmentally friendly production.
Análisis De Reacciones Químicas
Types of Reactions
4-[Tert-butyl(nitroso)amino]-3-hydroxybutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: tert-Butyl nitrite (TBN) is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used to reduce the nitroso group.
Substitution: Various nucleophiles can be used to substitute the tert-butyl group.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Compounds with substituted functional groups.
Aplicaciones Científicas De Investigación
4-[Tert-butyl(nitroso)amino]-3-hydroxybutanoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the synthesis of nitroso compounds.
Industry: Used in the production of various chemical intermediates and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-[tert-butyl(nitroso)amino]-3-hydroxybutanoic acid involves the nitroso group, which can participate in various chemical reactions. The nitroso group can act as an electrophile, reacting with nucleophiles to form new compounds. The tert-butyl group provides steric hindrance, influencing the reactivity and stability of the compound .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl nitrite (TBN): Used as a nitrosating agent in the synthesis of nitroso compounds.
tert-Butyl acetate: Used in organic synthesis and as a solvent.
tert-Butyl 4-aminobenzoate: Used in the synthesis of various chemical compounds.
Uniqueness
4-[Tert-butyl(nitroso)amino]-3-hydroxybutanoic acid is unique due to its combination of a nitroso group and a hydroxybutanoic acid moiety
Propiedades
Número CAS |
77382-82-2 |
|---|---|
Fórmula molecular |
C8H16N2O4 |
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
4-[tert-butyl(nitroso)amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C8H16N2O4/c1-8(2,3)10(9-14)5-6(11)4-7(12)13/h6,11H,4-5H2,1-3H3,(H,12,13) |
Clave InChI |
LBMDCXFARKEMBX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N(CC(CC(=O)O)O)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


